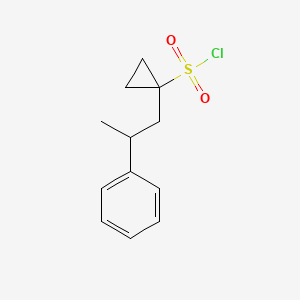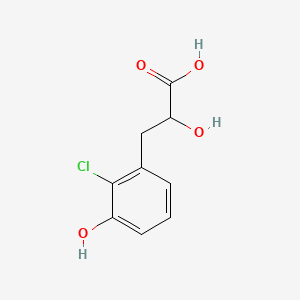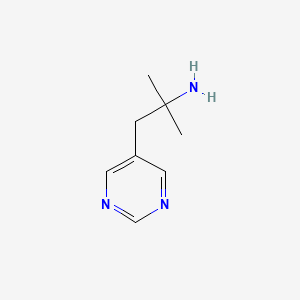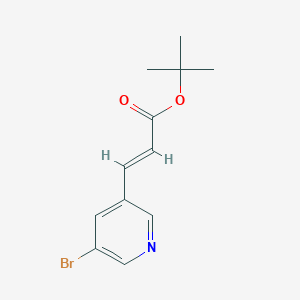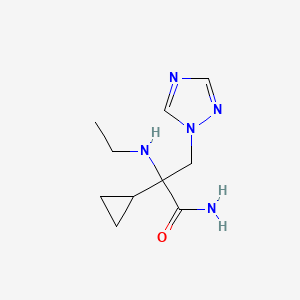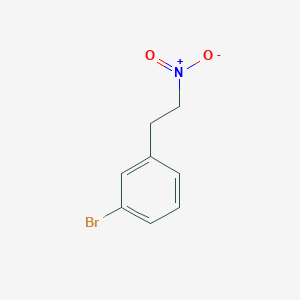
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is an organic compound with the molecular formula C10H14BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research settings. The compound is characterized by the presence of a bromine atom on the thiophene ring and a carbamate group, which is a functional group derived from carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Produces substituted thiophenes.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Yields dihydrothiophenes.
Coupling: Results in biaryl compounds.
Applications De Recherche Scientifique
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its reactivity is largely influenced by the presence of the bromine atom and the carbamate group, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate
- Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate
- Tert-butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate
Uniqueness
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is unique due to its specific substitution pattern on the thiophene ring and the presence of both tert-butyl and ethyl groups on the carbamate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C12H18BrNO2S |
|---|---|
Poids moléculaire |
320.25 g/mol |
Nom IUPAC |
tert-butyl N-[(5-bromothiophen-2-yl)methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(11(15)16-12(2,3)4)8-9-6-7-10(13)17-9/h6-7H,5,8H2,1-4H3 |
Clé InChI |
MYOCABYDTMJQLS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=C(S1)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
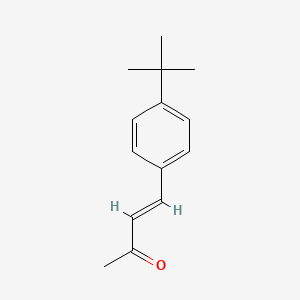
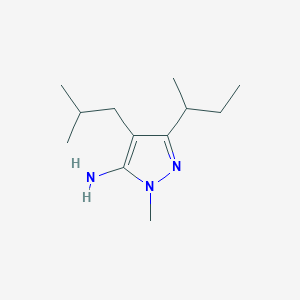
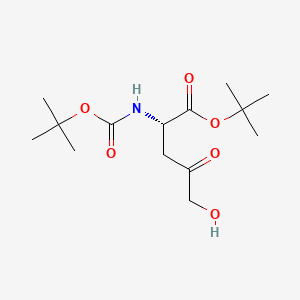
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
